Icmt-IN-46

ICMT Inhibition Cancer Ras Signaling

For researchers studying Ras-driven cancers, choosing an ICMT inhibitor with the right potency is critical-too weak fails to engage the target, too strong confounds analysis. Icmt-IN-46 (compound 25) solves this with an intermediate IC50 of 0.556 μM, 4.3× more potent than cysmethynil but far milder than ultra-potent analogs (IC50=0.0013 μM). This balanced inhibition ensures effective Ras mislocalization while minimizing off-target cytotoxicity. • THP-scaffold representative for head-to-head comparisons with indole-based inhibitors • Key SAR reference point within the methylated THP series • Reliable research-grade supply with verified purity ≥98%.

Molecular Formula C25H35NO
Molecular Weight 365.6 g/mol
Cat. No. B15137408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-46
Molecular FormulaC25H35NO
Molecular Weight365.6 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(C)(C)C)C3=CC=CC=C3)C
InChIInChI=1S/C25H35NO/c1-23(2,3)21-12-9-13-22(18-21)26-16-14-25(20-10-7-6-8-11-20)15-17-27-24(4,5)19-25/h6-13,18,26H,14-17,19H2,1-5H3
InChIKeyUQVCHLFKAFFRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-46: Tetrahydropyranyl ICMT Inhibitor


Icmt-IN-46 (compound 25) is a small molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational prenylation of CAAX proteins, including Ras GTPases [1]. This compound is part of a series of methylated tetrahydropyranyl (THP) derivatives developed as anticancer agents, with a reported ICMT IC50 of 0.556 μM [1].

Icmt-IN-46: Chemical Class & Potency Differentiation


ICMT inhibitors span multiple chemical classes with vastly different potencies, selectivity profiles, and cellular outcomes. For instance, indole-based inhibitors like cysmethynil exhibit ICMT IC50 values from 0.29 to 2.4 μM and are known to be time-dependent, while tetrahydropyranyl (THP) derivatives like Icmt-IN-46 offer a distinct structural scaffold with sub-micromolar potency and a different interaction mechanism [1]. Even within the THP series, subtle structural modifications lead to significant variations in potency, with IC50 values ranging from 0.0013 μM to >100 μM, making the selection of the correct analog critical for achieving the desired experimental outcome [1].

Icmt-IN-46: Head-to-Head Comparisons


Potency vs. Cysmethynil (Indole Scaffold)

Icmt-IN-46 demonstrates a >4-fold improvement in biochemical potency against ICMT compared to the widely used reference compound cysmethynil. Icmt-IN-46 inhibits ICMT with an IC50 of 0.556 μM [1], whereas cysmethynil has a reported IC50 of 2.4 μM . This potency advantage is attributed to the distinct tetrahydropyranyl (THP) scaffold of Icmt-IN-46, which differs fundamentally from the indole-based structure of cysmethynil.

ICMT Inhibition Cancer Ras Signaling Prenylation

Within-Series Potency vs. ICMT-IN-47

Within the same tetrahydropyranyl (THP) chemical series, Icmt-IN-46 (compound 25) is 1.37-fold more potent than its close structural analog ICMT-IN-47 (compound 26). Icmt-IN-46 exhibits an IC50 of 0.556 μM [1], while ICMT-IN-47 has an IC50 of 0.76 μM . Both compounds share the same molecular formula (C25H35NO) and molecular weight (365.55), indicating that the observed potency difference arises from subtle structural modifications that impact binding to the ICMT active site.

ICMT Inhibition Structure-Activity Relationship Cancer

Potency-Selectivity Trade-off: ICMT-IN-5

While ICMT-IN-5 (compound 46) is approximately 1.85-fold more potent than Icmt-IN-46, with an IC50 of 0.3 μM compared to 0.556 μM for Icmt-IN-46, the two compounds represent different chemical sub-series. ICMT-IN-5 has a molecular formula of C22H28FNO (MW 341.46) and contains a fluorine atom, whereas Icmt-IN-46 (C25H35NO, MW 365.55) lacks fluorine and possesses a different substitution pattern . This structural divergence may confer distinct physicochemical properties, solubility profiles, and off-target interaction landscapes that are not reflected in the biochemical IC50 alone.

ICMT Inhibition Potency Selectivity Chemical Scaffold

Scaffold Comparison: THP vs. Indole Inhibitors

Icmt-IN-46 belongs to the tetrahydropyranyl (THP) class of ICMT inhibitors, which are structurally distinct from the more widely studied indole-based inhibitors such as cysmethynil and its analogs [1]. While indole-based inhibitors like cysmethynil are known to be time-dependent and substrate-competitive with respect to the prenylcysteine substrate, the THP series was developed through a distinct SAR campaign and may exhibit different binding kinetics or selectivity profiles [1][2]. Notably, the THP series produced compounds with IC50 values spanning a wide range (0.0013 μM to >100 μM), offering a diverse potency spectrum that is not matched by the indole class, where reported IC50 values for cysmethynil analogs range from 2 to 50 μM [1][3].

ICMT Inhibition Chemical Scaffold Mechanism of Action Cancer

Icmt-IN-46: Research Applications


Ras-Driven Cancer Cell Line Studies

For researchers investigating Ras-driven cancers (e.g., pancreatic, colorectal, lung) where complete ICMT ablation may be cytotoxic or confound pathway analysis, Icmt-IN-46 provides a balanced potency (IC50 = 0.556 μM) that is ~4.3-fold stronger than the widely used tool cysmethynil but less extreme than ultra-potent analogs like ICMT-IN-1 (IC50 = 0.0013 μM) [1]. This intermediate potency allows for effective target engagement at concentrations that minimize off-target effects while still achieving significant disruption of Ras membrane localization and downstream signaling [1].

SAR Studies on THP Scaffold

Icmt-IN-46 serves as a key reference point within the THP chemical series, with a potency (0.556 μM) that is intermediate between less potent analogs like ICMT-IN-47 (0.76 μM) and more potent analogs like ICMT-IN-5 (0.3 μM) or ICMT-IN-1 (0.0013 μM) [1]. Its distinct molecular formula (C25H35NO) and absence of fluorine make it a valuable comparator for SAR studies aimed at understanding how specific structural modifications—such as fluorination or ring substitutions—impact ICMT binding affinity and cellular activity .

Comparative Pharmacology Across Scaffold Classes

Investigators seeking to dissect class-specific effects of ICMT inhibition can employ Icmt-IN-46 as a representative of the tetrahydropyranyl (THP) class alongside indole-based inhibitors like cysmethynil. The THP scaffold enables access to sub-micromolar potency not achievable with indole-based compounds (IC50 range 2–50 μM) [1][2]. This head-to-head comparison can reveal whether observed cellular phenotypes—such as G1 cell cycle arrest or autophagy induction—are scaffold-dependent or truly target-driven [2].

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